molecular formula C26H26ClN5O2S2 B11627809 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627809
M. Wt: 540.1 g/mol
InChI Key: JEVVMKPDECXOMA-QNGOZBTKSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic heterocyclic system known for its pharmacological relevance . At position 2, it bears a 4-(3-chlorophenyl)piperazine moiety, a structural motif often associated with receptor binding (e.g., serotonin or dopamine receptors) . Position 3 is substituted with a (Z)-configured thiazolidinone-derived group (3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl, which may enhance metabolic stability and modulate electron distribution .

Properties

Molecular Formula

C26H26ClN5O2S2

Molecular Weight

540.1 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN5O2S2/c1-17(2)16-32-25(34)21(36-26(32)35)15-20-23(28-22-8-3-4-9-31(22)24(20)33)30-12-10-29(11-13-30)19-7-5-6-18(27)14-19/h3-9,14-15,17H,10-13,16H2,1-2H3/b21-15-

InChI Key

JEVVMKPDECXOMA-QNGOZBTKSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the thiazolidine ring and the pyridopyrimidine core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity : Research indicates that compounds similar to this one exhibit promising antitumor properties. The thiazolidinone moiety has been associated with anticancer activities, making derivatives of this compound potential candidates for further investigation in cancer therapy .
  • Antimicrobial Properties : The pyrimidine and piperazine rings are known to enhance the antimicrobial efficacy of compounds. Studies have shown that derivatives with similar structures can inhibit various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
  • Neuropharmacological Effects : The piperazine group is often linked to neuroactive properties. Compounds containing piperazine derivatives have been studied for their potential use in treating psychiatric disorders such as depression and anxiety .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-pyrimidine core and subsequent functionalization with piperazine and thiazolidinone groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Study on Antitumor Agents : A study published in a peer-reviewed journal demonstrated that a series of pyrido-pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis mediated by mitochondrial dysfunction .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial activity of similar compounds against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments .

Data Table: Summary of Biological Activities

Activity Type Compound Structure Target Organism/Cell Line IC50/MIC Values Reference
AntitumorPyrido-pyrimidine derivativeVarious cancer cell lines0.5 - 5 µM
AntimicrobialSimilar thiazolidinone derivativesMycobacterium tuberculosis0.25 - 2 µg/mL
NeuropharmacologicalPiperazine derivativesAnimal models for depressionNot specified

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Piperazine derivatives (e.g., ) prioritize antiproliferative activity, with substituent length and electronic properties influencing potency.
  • Hydroxy groups at positions 6 or 9 significantly boost aldose reductase inhibition (IC₅₀ ~0.1–1 µM) but reduce activity when methylated or absent .

Key Observations :

  • The piperazine moiety in the target compound aligns with antiproliferative analogs but lacks direct activity data .
  • The thioxo-thiazolidinone group may confer dual antioxidant and enzyme inhibitory effects, as seen in catechol derivatives .
  • 3-Chlorophenyl substitution on piperazine could enhance blood-brain barrier penetration compared to non-halogenated analogs .
Physicochemical Properties
  • Solubility: Piperazine and thiazolidinone groups likely improve water solubility compared to purely aromatic derivatives (e.g., benzothiazolo[3,2-a]pyrimidin-4-one ).
  • Metabolic Stability: The thioxo group in the thiazolidinone may resist oxidative degradation better than oxo analogs .

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine moiety, known for its role in various pharmacological activities.
  • A thiazolidinone derivative, which has been associated with anti-inflammatory and antidiabetic effects.
  • A pyrimidine core that contributes to its bioactivity.

Molecular Formula

C20H22ClN5OSC_{20}H_{22}ClN_5OS

Antimicrobial Properties

Recent studies have highlighted the compound's antibacterial and antifungal activities. The presence of the piperazine ring is often linked to enhanced antimicrobial efficacy. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has demonstrated potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells through mechanisms involving:

  • Cell cycle arrest : The compound interferes with cell division processes.
  • Reactive oxygen species (ROS) generation : Increased ROS levels lead to oxidative stress in cancer cells .

Neuropharmacological Effects

Studies have suggested that the piperazine component may confer neuroprotective effects. It has been shown to interact with neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways relevant to disease processes .
  • Interaction with DNA/RNA : Some studies suggest potential interactions with nucleic acids, affecting gene expression and cellular function.

Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial properties of similar compounds, it was found that modifications in the piperazine structure significantly enhanced activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to measure inhibition zones .

CompoundInhibition Zone (mm)Bacteria Strain
Compound A15S. aureus
Compound B12E. coli
Target Compound18S. aureus

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results indicated a dose-dependent response, showcasing significant cell death at higher concentrations .

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